
(R)-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple fluorine atoms, a bromine atom, and an amino group attached to a tetrahydronaphthalene ring system.
準備方法
The synthesis of ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the bromine and fluorine atoms. The amino group is then added through a substitution reaction. The final step involves the esterification of the compound to form the ethyl ester, followed by the formation of the hydrochloride salt.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure the efficient production of the compound.
化学反応の分析
®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms, which are important in medicinal chemistry.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its potential as a pharmaceutical intermediate or as a lead compound for drug development is of significant interest.
Industry: The compound’s properties may make it useful in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism by which ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through its amino group and other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific targets and the context in which the compound is used.
類似化合物との比較
Similar compounds to ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride include other fluorinated naphthalene derivatives and brominated amino compounds. These compounds share some structural features but may differ in the number and position of fluorine and bromine atoms, as well as the presence of other functional groups. The uniqueness of ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
特性
CAS番号 |
1427514-90-6 |
|---|---|
分子式 |
C14H15BrClF4NO2 |
分子量 |
420.62 g/mol |
IUPAC名 |
ethyl 2-[(1R)-1-amino-7-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C14H14BrF4NO2.ClH/c1-2-22-11(21)14(18,19)12(20)5-6-13(16,17)9-4-3-8(15)7-10(9)12;/h3-4,7H,2,5-6,20H2,1H3;1H/t12-;/m1./s1 |
InChIキー |
GJILKLKFYJOFHV-UTONKHPSSA-N |
異性体SMILES |
CCOC(=O)C([C@]1(CCC(C2=C1C=C(C=C2)Br)(F)F)N)(F)F.Cl |
正規SMILES |
CCOC(=O)C(C1(CCC(C2=C1C=C(C=C2)Br)(F)F)N)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)

![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)
![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)
![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)
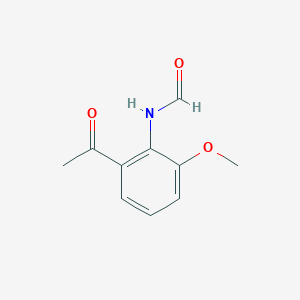
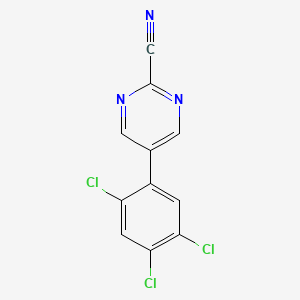
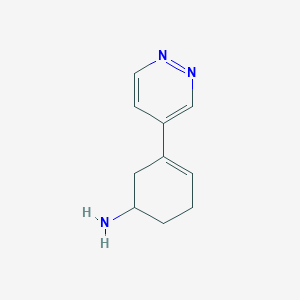
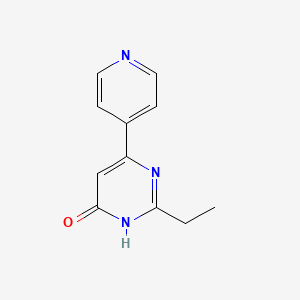
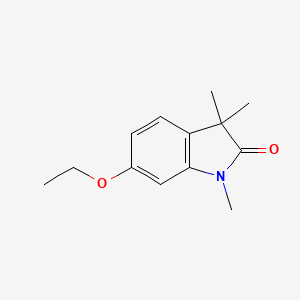
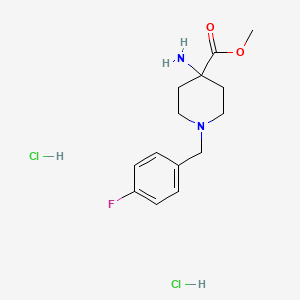


![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)
